molecular formula C31H27NO6 B2358294 ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-41-0

ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2358294
CAS No.: 392242-41-0
M. Wt: 509.558
InChI Key: CGYXVBPXRYUUHW-UHFFFAOYSA-N
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Description

Ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a useful research compound. Its molecular formula is C31H27NO6 and its molecular weight is 509.558. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

  • Deoxygenation of Resorcylate Esters : A study by Bartlett et al. (1983) describes the synthesis of various ethyl hydroxybenzoates, including derivatives similar to the compound , by deoxygenating resorcylate esters (Bartlett, Holker, O'Brien, & Simpson, 1983).

  • Photolysis in Amines and Alcohols : Research by Ang and Prager (1992, 1993) explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols and amines, providing insights into the chemical behavior and potential applications of these compounds (Ang & Prager, 1992); (Ang & Prager, 1993).

  • Mechanisms of Cyclisation of Indolo Oxime Ethers : Clayton, Black, and Harper (2008) investigated the cyclisation of ethyl indole derivatives, shedding light on the mechanisms and potential synthetic applications of such compounds (Clayton, Black, & Harper, 2008).

Medicinal Chemistry

  • Inhibitors of Human 5-Lipoxygenase : Karg et al. (2009) explored the potential of benzo[g]indole-3-carboxylates, including ethyl derivatives, as potent inhibitors of 5-lipoxygenase, suggesting their relevance in developing anti-inflammatory therapeutics (Karg et al., 2009).

  • Antimicrobial Activity and Docking Studies : A study by Spoorthy et al. (2021) evaluated the antimicrobial activity of certain ethyl carboxylates, which could indicate the antimicrobial potential of similar compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Properties

IUPAC Name

ethyl 5-(2,4-dimethoxybenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO6/c1-5-37-31(34)28-19(2)32(20-11-7-6-8-12-20)29-23-14-10-9-13-22(23)27(18-25(28)29)38-30(33)24-16-15-21(35-3)17-26(24)36-4/h6-18H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYXVBPXRYUUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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